molecular formula C22H15ClF3N5O B2955790 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1207037-77-1

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2955790
CAS No.: 1207037-77-1
M. Wt: 457.84
InChI Key: GFNGAATVDKQNSN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a pyridinyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a pyridinyl boronic acid or halide is coupled with the triazole intermediate.

    Incorporation of the trifluoromethylphenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups within the compound to their reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The pyridinyl and triazole rings can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the triazole ring and its derivatives.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl and pyridinyl groups can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide include:

    1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethylphenyl group, which may affect its reactivity and biological activity.

    1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of the trifluoromethylphenyl group, potentially altering its chemical properties and applications.

    1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(fluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide: The fluoromethyl group may confer different electronic properties compared to the trifluoromethyl group.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N5O/c23-17-9-3-4-10-18(17)31-20(15-7-5-11-27-12-15)19(29-30-31)21(32)28-13-14-6-1-2-8-16(14)22(24,25)26/h1-12H,13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNGAATVDKQNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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